Maleopimaric acid

Description

Properties

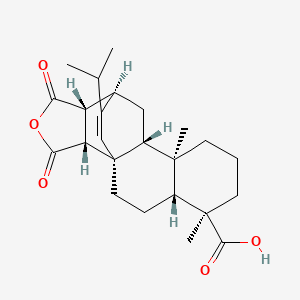

IUPAC Name |

5,9-dimethyl-14,16-dioxo-19-propan-2-yl-15-oxapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(27)28)16(24)10-13(14)17-18(24)20(26)29-19(17)25/h11-13,15-18H,5-10H2,1-4H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPCMSPFPMPWJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)OC5=O)(CCCC4(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308460 | |

| Record name | 6,9a-Dimethyl-1,3-dioxo-12-(propan-2-yl)tetradecahydro-1H-3b,11-ethenophenanthro[1,2-c]furan-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4559-23-3, 510-39-4 | |

| Record name | NSC407999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC204220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, cyclic 13,14-anhydride, (4.alpha.,8.alpha.,12.alpha.,13R,14R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,9a-Dimethyl-1,3-dioxo-12-(propan-2-yl)tetradecahydro-1H-3b,11-ethenophenanthro[1,2-c]furan-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Maleopimaric Acid from Oleoresin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of maleopimaric acid from oleoresin, a naturally occurring mixture of resin acids and terpenes obtained from coniferous trees.[1][2][3] Maleopimaric acid, a Diels-Alder adduct of abietic-type resin acids and maleic anhydride (B1165640), holds significant potential in various applications, including the development of novel polymers and as a starting material for pharmacologically active compounds.[4][5][6][7] This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its synthesis and purification in a laboratory setting.

Introduction to Oleoresin and Maleopimaric Acid

Oleoresin, the raw material for this synthesis, is primarily composed of resin acids, with abietic acid being one of the most abundant.[1][8] Other abietic-type acids present in rosin (B192284), the solid component of oleoresin, include neoabietic and palustric acids.[4][9] These resin acids are diterpenoids that share a common hydrophenanthrene skeleton.

Maleopimaric acid (MPA) is a tricarboxylic acid derivative formed through the Diels-Alder reaction between levopimaric acid and maleic anhydride.[10][11] At elevated temperatures or in the presence of an acid catalyst, abietic, neoabietic, and palustric acids isomerize to the reactive levopimaric acid, which then readily undergoes cycloaddition with a dienophile like maleic anhydride.[4][10]

Synthesis of Maleopimaric Acid: The Diels-Alder Reaction

The core of maleopimaric acid synthesis lies in the [4+2] cycloaddition, or Diels-Alder reaction. The conjugated diene system within the B ring of levopimaric acid reacts with the electron-deficient double bond of maleic anhydride to form a stable cyclic adduct.

Quantitative Data Summary

The yield and purity of maleopimaric acid are influenced by various reaction parameters. The following tables summarize quantitative data from different studies to provide a comparative overview.

| Reactants & Solvent | Molar Ratio (Abietic Acid:Maleic Anhydride) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Purified Abietic Acid, Maleic Anhydride | 1:2 | 125 | 1 | - | - | [10][12][13] |

| Purified Abietic Acid, Maleic Anhydride | - | 220 | 8 | - | - | [10] |

| Tall Oil Rosin, Maleic Anhydride, Glacial Acetic Acid | 100g Rosin: 17.5g MA | Reflux (118) | 22 | 72 (molar) | - | [4] |

| Rosin, Maleic Anhydride, Acid Solvent | 100 parts Rosin: 23-33 parts MA | 70-140 | 2-8 | High | >95 | [14] |

| Commercial Grade Rosin, Maleic Anhydride, Glacial Acetic Acid | 100g Rosin: 16.3g MA | 118 | 22 | 51.6 - 67.2 | - | [15] |

| Rosin, Maleic Anhydride | 1:6.2 | 200 | 1 | 42-66 | - | [16] |

Table 1: Summary of Reaction Conditions and Yields for Maleopimaric Acid Synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of maleopimaric acid based on cited literature.

Synthesis of Maleopimaric Acid from Rosin

This protocol is adapted from a patented method for preparing high-purity maleopimaric acid.[14]

Materials:

-

Rosin (gum, wood, or tall oil)

-

Maleic Anhydride

-

Acid Solvent (e.g., glacial acetic acid)

-

Nitrogen gas supply

-

Reaction vessel with mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet

-

Filtration apparatus

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, combine 100 parts by weight of rosin, 23-33 parts by weight of maleic anhydride, and 80-150 parts by weight of an acid solvent (e.g., glacial acetic acid).

-

Under a nitrogen atmosphere, heat the mixture to a temperature between 70°C and 140°C.

-

Maintain the reaction at this temperature for 2 to 8 hours with continuous stirring.

-

After the reaction period, cool the mixture under nitrogen protection.

-

The crude maleopimaric acid will precipitate. Collect the solid product by filtration.

Purification of Maleopimaric Acid

The crude product from the synthesis can be purified to achieve a purity of over 95%.[14]

Materials:

-

Crude Maleopimaric Acid

-

Organic Solvent (e.g., acetic acid)

-

Hot Distilled Water

-

Filtration apparatus

-

Drying oven

Procedure:

-

Wash the crude maleopimaric acid product with an organic solvent, such as acetic acid. This can be done by suspending the solid in the solvent and stirring, followed by filtration. Repeat this washing step as necessary.

-

Wash the solvent-washed product with hot distilled water (60-80°C).

-

Collect the purified product by filtration.

-

Dry the final product in an oven to obtain maleopimaric acid with a purity greater than 95%.

Characterization of Maleopimaric Acid

The structure and purity of the synthesized maleopimaric acid can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify the Diels-Alder adduct and assess the product mixture, the sample can be methylated and then analyzed by GC-MS.[10][16][17] The mass spectrum of the maleopimaric acid methyl ester typically shows a characteristic base peak at m/z = 146.[10][17]

-

Single Crystal X-ray Diffraction: For unambiguous structural elucidation, single crystals of maleopimaric acid can be grown and analyzed by X-ray diffraction.[11][18] This technique provides precise information about bond lengths, bond angles, and the stereochemistry of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of maleopimaric acid.[11]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and purification of maleopimaric acid.

This guide provides a foundational understanding and practical protocols for the synthesis of maleopimaric acid from oleoresin. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs and available resources.

References

- 1. Abietic acid | Resin, Terpenes, Diterpenes | Britannica [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. iscientific.org [iscientific.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. datapdf.com [datapdf.com]

- 7. Maleopimaric acid--a potent sensitizer in modified rosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US2776277A - Diels-alder reaction - Google Patents [patents.google.com]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. Reaction of abietic acid with maleic anhydride and fumaric acid and attempts to find the fundamental component of fortified rosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reaction of abietic acid with maleic anhydride and fumaric acid and attempts to find the fundamental component of fortified rosin. | Semantic Scholar [semanticscholar.org]

- 14. CN103087636A - Preparation method of maleopimaric acid - Google Patents [patents.google.com]

- 15. US3658891A - Method for synthesizing maleopimaric acid - Google Patents [patents.google.com]

- 16. scialert.net [scialert.net]

- 17. scialert.net [scialert.net]

- 18. Synthesis and crystal structure of maleopimaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Maleopimaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize Maleopimaric acid (MPA), a triterpenoid (B12794562) derived from the Diels-Alder reaction of levopimaric acid and maleic anhydride (B1165640). This document outlines detailed experimental protocols and presents key spectroscopic data to aid in the identification and analysis of this compound.

Introduction to Maleopimaric Acid

Maleopimaric acid (MPA) is a significant derivative of resin acids, widely utilized in the manufacturing of printing inks, varnishes, and surface coatings.[1] Its chemical structure, C24H32O5, with a molecular weight of 400.51 g/mol , features a rigid tetracyclic core, a carboxylic acid group, and a maleic anhydride adduct.[2][3] The unique structural features of MPA necessitate a comprehensive spectroscopic approach for unambiguous characterization. This guide covers the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of MPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Features

The ¹H NMR spectrum of MPA is expected to show a complex pattern of signals. Key resonances would include those for the methyl groups, the isopropyl group, olefinic protons, and protons of the fused ring system. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would reveal 24 distinct carbon signals, including characteristic peaks for the carbonyl carbons of the anhydride and carboxylic acid groups, olefinic carbons, and the aliphatic carbons of the polycyclic structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified Maleopimaric acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Maleopimaric acid. The spectrum is characterized by the distinct absorption bands of the carbonyl groups in the carboxylic acid and anhydride moieties.

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-2500 | O-H | Carboxylic acid, broad stretch |

| ~1838 | C=O | Anhydride, symmetric stretch |

| ~1774 | C=O | Anhydride, asymmetric stretch |

| ~1700 | C=O | Carboxylic acid, stretch |

| ~2960-2850 | C-H | Aliphatic stretch |

| ~1250-1000 | C-O | Anhydride and carboxylic acid, C-O stretch |

Note: The exact peak positions can vary slightly based on the sample preparation and measurement conditions.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

-

In an agate mortar, grind 1-2 mg of the Maleopimaric acid sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Quickly and thoroughly mix and grind the sample and KBr together until a homogenous fine powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet should be acquired as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of Maleopimaric acid, and its fragmentation pattern can offer further structural insights.

Data Presentation: Mass Spectrometry

| m/z (Predicted) | Adduct/Fragment |

| 401.23226 | [M+H]⁺ |

| 423.21420 | [M+Na]⁺ |

| 399.21770 | [M-H]⁻ |

| 418.25880 | [M+NH₄]⁺ |

Data sourced from PubChemLite.

Expected Fragmentation: In an electron ionization (EI) source, Maleopimaric acid is expected to undergo fragmentation through pathways common for diterpenoids and carboxylic acids. This may include the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and fragmentation of the polycyclic ring system.

Experimental Protocol: GC-MS

Sample Preparation:

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the carboxylic acid group (e.g., methylation to form the methyl ester) is often necessary to increase volatility.

-

Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

Instrumentation and Data Acquisition:

-

GC System:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to ensure separation of components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 50-500.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Maleopimaric acid, the primary chromophores are the carbonyl groups and the carbon-carbon double bond.

Expected UV-Vis Absorption: Maleopimaric acid is expected to have a UV absorption maximum in the short-wavelength UV region, likely around 210-220 nm, corresponding to the π → π* transitions of the unsaturated carbonyl system.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of Maleopimaric acid of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).

Instrumentation and Data Acquisition:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Cuvette: A 1 cm path length quartz cuvette.

-

Blank: Use the same solvent as used for the sample as the blank reference.

-

Measurement: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Visualization of Synthesis Workflow

The synthesis of Maleopimaric acid is a classic example of a Diels-Alder reaction. The following diagram illustrates the workflow of this synthesis.

Caption: Synthesis of Maleopimaric Acid via Diels-Alder Reaction.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Maleopimaric Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of maleopimaric acid monohydrate, a derivative of abietic acid, a primary component of rosin (B192284). Understanding the three-dimensional arrangement of this molecule is paramount for its application in various fields, including the development of new therapeutic agents and advanced materials. This document summarizes key crystallographic data, details the experimental protocols for its synthesis and crystallization, and presents a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystal structure of maleopimaric acid monohydrate has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below for straightforward reference and comparison.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 7.6960 (15) Å[1][2] |

| b | 11.851 (2) Å[1][2] |

| c | 24.577 (5) Å[1][2] |

| α | 90°[1][2] |

| β | 90°[1][2] |

| γ | 90°[1][2] |

| Volume (V) | 2241.6 (8) ų[1][2] |

| Molecules per Unit Cell (Z) | 4 |

| Final R-indices | |

| R₁ | 0.0716[1][2] |

| wR₂ | 0.1975[1][2] |

Molecular and Crystal Structure Insights

The crystallographic analysis reveals that maleopimaric acid monohydrate crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. The asymmetric unit contains one molecule of maleopimaric acid and one molecule of water, confirming its monohydrate nature.

Key structural features include two fused and unbridged cyclohexane (B81311) rings that adopt a trans ring junction with a chair conformation.[1][2] The two methyl groups are in axial positions.[1][2] The presence of crystal water is crucial as it stabilizes the overall crystal structure through the formation of intermolecular hydrogen bonds.[1][2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and subsequent crystallization of maleopimaric acid monohydrate.

Synthesis of Maleopimaric Acid

The synthesis of maleopimaric acid is typically achieved through a Diels-Alder reaction between levopimaric acid (an isomer of abietic acid present in rosin) and maleic anhydride (B1165640).

Materials:

-

Rosin (containing abietic acid)

-

Maleic anhydride

-

Glacial acetic acid

Procedure:

-

A mixture of rosin and maleic anhydride is dissolved in glacial acetic acid.[3]

-

The reaction mixture is heated to reflux, typically around 118-200°C, for a period of 2 to 22 hours to facilitate the Diels-Alder cycloaddition.[3][4]

-

After the reaction is complete, the solution is cooled to room temperature.

-

The volume of the solvent may be reduced by distillation to promote crystallization.[4]

-

The precipitated crude product is collected by filtration.[3]

-

The crude maleopimaric acid is then purified by recrystallization from a suitable solvent, such as acetic acid or ethanol.[3]

-

To obtain the free acid from the anhydride, the anhydride ring is opened by dissolving the product in an aqueous sodium hydroxide (B78521) solution, followed by acidification with hydrochloric acid to precipitate maleopimaric acid.[3]

Single Crystal Growth

The growth of single crystals of maleopimaric acid monohydrate suitable for X-ray diffraction is a critical step.

Procedure:

-

A supersaturated solution of purified maleopimaric acid is prepared in an appropriate solvent system.

-

The solution is allowed to stand undisturbed at room temperature for several days.[3]

-

Slow evaporation of the solvent leads to the formation of well-defined, colorless, and prism-shaped single crystals of maleopimaric acid monohydrate.

Experimental Workflow

The logical flow from starting materials to the final crystal structure determination is illustrated in the diagram below.

Caption: Experimental workflow for the synthesis and crystal structure determination of maleopimaric acid monohydrate.

References

Biological Activities of Maleopimaric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid and maleic anhydride (B1165640), is a readily available derivative of abietane-type diterpenes found in pine resin. Its rigid, polycyclic structure serves as a versatile scaffold for chemical modifications, leading to a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, and antiviral properties of maleopimaric acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

Derivatives of maleopimaric acid have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The following tables summarize the reported 50% inhibitory concentration (IC50) values for various maleopimaric acid derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Maleopimaric Acid N-arylimide Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-arylimide Atropisomers (R configuration) | 2A Series | NCI, A549, HepG2, MGC-803, Hct-116 | 7.51 - 32.1 | [1] |

| N-arylimide Diimides | Compound 4g (phenylalanine substituent) | MGC-803 | 9.85 ± 1.24 | [2] |

| Hct-116 | 8.47 ± 0.95 | [2] |

Table 2: Cytotoxicity of Thiazole (B1198619) Derivatives of Maleopimaric Acid

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| α-bromoketone 3 | HEK293 (human embryonic kidney) | ~2-24 | [3][4] |

| SH-SY5Y (human neuroblastoma) | ~2-24 | [3][4] | |

| HepG2 (hepatocellular carcinoma) | ~2-24 | [3][4] | |

| Jurkat (human T-cell lymphoblast-like) | ~2-24 | [3][4] |

Signaling Pathways in Anticancer Activity

Certain maleopimaric acid derivatives induce apoptosis through the activation of the caspase cascade. The N-arylimide derivative 4g , for instance, has been shown to activate initiator caspases (caspase-8) and executioner caspases (caspase-3), leading to programmed cell death[2]. Another class of N-arylimide atropisomers has been found to induce apoptosis by causing cell cycle arrest at the G1 phase[1][3].

Antimicrobial Activity

Maleopimaric acid derivatives have been investigated for their efficacy against a range of pathogenic bacteria and fungi. Thiazole derivatives, in particular, have shown promising broad-spectrum antimicrobial activity.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for active maleopimaric acid derivatives.

Table 3: Antimicrobial Activity of Thiazole Derivatives of Maleopimaric Acid

| Compound | Microorganism | Activity | Reference |

| 6c | Candida albicans | Antifungal | [3][4] |

| 7e | Candida albicans | Antifungal | [3][4] |

| 6c, 7e | Enterobacter aerogenes | Antibacterial | [3][4] |

| Klebsiella pneumoniae | Antibacterial | [3][4] | |

| Staphylococcus aureus | Antibacterial | [3][4] | |

| Streptococcus pyogenes | Antibacterial | [3][4] | |

| Escherichia coli | Antibacterial | [3][4] | |

| Proteus vulgaris | Antibacterial | [3][4] | |

| 2-allylmaleopimarimide | Gram-negative & Gram-positive bacteria | Antibacterial | [5] |

| Candida albicans | Antifungal | [5] | |

| MPA N-benzylcarboxamide | Gram-negative & Gram-positive bacteria | Antibacterial | [5] |

Note: Specific MIC values were not detailed in the abstracts; the table indicates reported activity.

Proposed Antimicrobial Mechanism of Action

The antimicrobial mechanism of diterpenes is thought to involve the disruption of microbial cell membranes and the inhibition of key cellular processes. The lipophilic nature of the diterpene core allows for insertion into the phospholipid bilayer, leading to increased membrane permeability and leakage of cellular contents. Additionally, some diterpenes have been shown to inhibit microbial oxygen uptake and oxidative phosphorylation.

Antiviral Activity

Several derivatives of maleopimaric acid have been screened for their antiviral properties, with notable activity against influenza and human papillomavirus (HPV).

Quantitative Antiviral Data

Table 4: Antiviral Activity of Maleopimaric Acid Derivatives

| Derivative | Virus | Metric | Value | Reference |

| Ozonolysis product of MPA | HPV-11 | Selectivity Index (SI) | >30 | [6] |

| Dihydroquinopimaric methyl-(2-methoxycarbonyl)ethylene amide | HPV-11 | Selectivity Index (SI) | >20 | [6] |

| Various MPA derivatives | Influenza A/PuertoRico/8/34 (H1N1) | - | Potentially active | [5][7] |

Experimental Protocols

This section details the generalized methodologies for the key biological assays cited in the literature on maleopimaric acid derivatives.

Synthesis of Maleopimaric Acid Derivatives (General Workflow)

The synthesis of maleopimaric acid derivatives typically starts with the Diels-Alder reaction of levopimaric acid (from pine rosin) and maleic anhydride to form maleopimaric acid. This is followed by various chemical modifications.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the maleopimaric acid derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the maleopimaric acid derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity Testing: Plaque Reduction Assay

This assay quantifies the inhibition of viral replication.

-

Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the maleopimaric acid derivatives for 1 hour.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 (50% effective concentration) is determined from the dose-response curve.

Structure-Activity Relationships (SAR)

Preliminary SAR studies have provided some insights into the structural features of maleopimaric acid derivatives that are important for their biological activity.

-

Anticancer Activity: For N-arylimide derivatives, the presence of both the carboxyl group and the diimide moiety appears to be crucial for topoisomerase I inhibitory activity and cytotoxicity[2]. The stereochemistry of atropisomers also significantly influences cytotoxicity, with the R configuration being more active[1].

-

Antimicrobial Activity: The introduction of a thiazole ring into the maleopimaric acid scaffold is a key modification for conferring broad-spectrum antibacterial and antifungal properties[3][4].

Conclusion and Future Directions

Maleopimaric acid derivatives represent a promising class of bioactive compounds with demonstrated anticancer, antimicrobial, and antiviral potential. The readily available natural precursor and the amenability of the scaffold to chemical modification make them attractive candidates for further drug development. Future research should focus on:

-

Elucidation of Detailed Mechanisms of Action: While initial insights into the mechanisms are available, further studies are needed to fully characterize the signaling pathways involved in their biological effects.

-

Systematic SAR Studies: A more comprehensive understanding of the structure-activity relationships will enable the rational design of more potent and selective derivatives.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified in vitro need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

-

Exploration of Other Biological Activities: The anti-inflammatory potential of maleopimaric acid derivatives remains largely unexplored and warrants investigation.

This technical guide provides a foundation for researchers and drug development professionals to build upon in the exciting field of maleopimaric acid chemistry and pharmacology.

References

- 1. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity evaluation of maleopimaric acid N-aryl imide atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new 1,3-thiazol derivatives of maleopimaric acid as anticancer, antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Maleopimaric Acid: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid and maleic anhydride, is a modified resin acid that has garnered significant scientific interest for its diverse biological activities. Primarily recognized for its anticancer and anti-inflammatory potential, MPA and its derivatives exert their effects by modulating critical cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MPA's bioactivity, focusing on its role in inhibiting cell proliferation, inducing apoptosis, and suppressing inflammatory responses. Key quantitative data are presented, detailed experimental methodologies are outlined, and the involved signaling cascades are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Maleopimaric acid (MPA) is a synthetic derivative of pimarane-type diterpenes found in pine resin. Its unique chemical structure allows for a range of biological interactions, making it a compelling candidate for therapeutic development. Extensive research has focused on elucidating its mechanism of action, revealing a multi-faceted approach to disease modulation. This document synthesizes the current understanding of MPA's biological effects, with a primary focus on its anticancer and anti-inflammatory properties.

Anticancer Mechanism of Action

The anticancer activity of MPA, particularly its N-aryl imide derivatives, is a significant area of investigation. The primary mechanisms include the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Cytotoxicity and Cell Cycle Arrest

Derivatives of maleopimaric acid have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Atropisomers of MPA N-aryl imides, particularly those with an R configuration, exhibit significant toxicity, with IC50 values in the micromolar range.[1] This cytotoxicity is often preceded by an arrest of the cell cycle, primarily at the G1 or S phase.[1][2] This blockage prevents cancer cells from progressing through the cycle of division and proliferation.

For instance, studies have shown that specific MPA derivatives can arrest MGC-803 cells in the S stage and induce G1 cell-cycle arrest in other cell lines, effectively halting their replication.[1][2]

Induction of Apoptosis

A crucial component of MPA's anticancer effect is its ability to induce programmed cell death, or apoptosis. This is achieved through the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Evidence indicates that MPA derivatives activate both initiator caspases (caspase-8) and executioner caspases (caspase-3 and caspase-4).[2] The activation of caspase-3 leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.

The mechanism appears to involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. This event triggers the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates caspase-3.

Anti-inflammatory Mechanism of Action

While less quantitatively documented in publicly available literature than its anticancer effects, the anti-inflammatory properties of MPA are rooted in its ability to modulate key inflammatory signaling pathways, notably the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[4] Upon stimulation by pro-inflammatory signals (like TNF-α), the IκB kinase (IKK) complex, particularly the IKKβ subunit, phosphorylates IκBα.[5] This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4]

Maleopimaric acid is hypothesized to exert its anti-inflammatory effects by inhibiting a key step in this cascade: the activation of the IKK complex. By preventing the phosphorylation and subsequent degradation of IκBα, MPA effectively traps NF-κB in the cytoplasm, preventing the transcription of inflammatory mediators.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 pathway is a hallmark of many human cancers.[6] The activation of STAT3 involves its phosphorylation at a specific tyrosine residue (Tyr705), which leads to its dimerization.[7] These dimers then translocate to the nucleus to regulate target gene expression.

A key mechanism for STAT3 inhibitors involves binding to the SH2 domain of the STAT3 protein. This domain is critical for the dimerization process that follows phosphorylation.[6][8] By binding to the SH2 domain, inhibitors can prevent the formation of STAT3 dimers, thereby blocking its translocation to the nucleus and its function as a transcription factor. While direct evidence for MPA is still emerging, related compounds suggest this is a probable mechanism of action.

Quantitative Data

The following table summarizes the reported cytotoxic activities of various maleopimaric acid derivatives against several human cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| MPA N-aryl imide (R config) | NCI (National Cancer Institute Panel) | 7.51 - 32.1 | [1] |

| MPA N-aryl imide (R config) | A549 (Lung Carcinoma) | 7.51 - 32.1 | [1] |

| MPA N-aryl imide (R config) | HepG2 (Hepatocellular Carcinoma) | 7.51 - 32.1 | [1] |

| MPA N-aryl imide (R config) | MGC-803 (Gastric Cancer) | 7.51 - 32.1 | [1] |

| MPA N-aryl imide (R config) | HCT-116 (Colorectal Carcinoma) | 7.51 - 32.1 | [1] |

| MPA N-aryl diimide (4g) | MGC-803 (Gastric Cancer) | 9.85 ± 1.24 | [2] |

| MPA N-aryl diimide (4g) | HCT-116 (Colorectal Carcinoma) | 8.47 ± 0.95 | [2] |

Note: Data for the anti-inflammatory activity of Maleopimaric Acid (e.g., IC50 values for COX-2, TNF-α, or IL-6 inhibition) are not extensively available in the reviewed public literature.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Maleopimaric Acid.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of Maleopimaric Acid.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Plating: Seed cells (e.g., A549, HepG2, HCT-116) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of MPA or its derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, which are key markers of apoptosis.

-

Cell Lysis: Treat cells with MPA for the desired time, then harvest and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, and cleaved PARP. A loading control like β-actin should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment & Harvesting: Treat cells with MPA for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 2 hours or store at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Conclusion

Maleopimaric acid and its derivatives represent a promising class of bioactive compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases. The primary anticancer mechanism involves the induction of G1 or S-phase cell cycle arrest and the activation of the intrinsic apoptotic pathway via caspase activation. Furthermore, its anti-inflammatory properties are likely mediated through the inhibition of the pro-inflammatory NF-κB signaling cascade. While the precise molecular interactions, especially concerning the STAT3 pathway and direct enzymatic inhibition in the inflammatory cascade, require further elucidation, the existing data strongly support the continued investigation of MPA as a lead compound in modern drug discovery programs. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic application of this versatile natural product derivative.

References

- 1. Synthesis and antitumor activity evaluation of maleopimaric acid N-aryl imide atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Evaluation of Maleopimaric N-arylimides: Identification of Novel Proapoptotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. Novel synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal-Oxidative Degradation of Maleopimaric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Maleopimaric acid (MPA), a Diels-Alder adduct of levopimaric acid and maleic anhydride (B1165640), is a significant derivative of rosin (B192284) acids with applications in the synthesis of polymers and other advanced materials.[1][2] Understanding its thermal and oxidative stability is paramount for its use in applications where it may be exposed to high temperatures and oxidative environments. This technical guide provides a comprehensive overview of the current scientific understanding of the thermal-oxidative degradation of Maleopimaric acid, drawing from available research.

Thermal Decomposition in an Inert Atmosphere

Studies on the thermal decomposition of crystalline Maleopimaric acid conducted in sealed ampoules under an inert atmosphere have shown that noticeable degradation begins at approximately 270°C.[3] The primary mechanism of decomposition is believed to be a retro-Diels-Alder reaction, yielding maleic anhydride and levopimaric acid. The highly reactive levopimaric acid then undergoes isomerization to form more stable resin acids.

The major non-volatile degradation products identified through Nuclear Magnetic Resonance (NMR) spectroscopy include a mixture of resin acids and succinic acid.[3] The presence of succinic acid suggests further reactions of the maleic anhydride moiety.

Table 1: Major Non-Volatile Thermal Degradation Products of Maleopimaric Acid in an Inert Atmosphere [3]

| Degradation Product | Chemical Family |

| Abietic acid | Resin Acid |

| Dehydroabietic acid | Resin Acid |

| Neoabietic acid | Resin Acid |

| Palustric acid | Resin Acid |

| Succinic acid | Dicarboxylic Acid |

Hypothesized Thermal-Oxidative Degradation Pathway

While specific research on the detailed mechanism of thermal-oxidative degradation of pure MPA is limited, a pathway can be hypothesized based on its thermal decomposition behavior and the general principles of autoxidation of organic materials. The process is likely initiated by the retro-Diels-Alder reaction, followed by the oxidation of the resulting resin acids.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for the thermal-oxidative analysis of pure Maleopimaric acid are not extensively reported in the literature. However, based on studies of related resin acids and general best practices, the following methodologies can be proposed.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Objective: To determine the onset of decomposition and the temperature ranges of mass loss for MPA in both inert (nitrogen) and oxidative (air) atmospheres.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of MPA (typically 3-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen or dry air, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heating from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which 5% and 10% mass loss occur (Td5 and Td10), the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Objective: To identify and quantify thermal events such as melting, crystallization, and decomposition (exothermic or endothermic processes) of MPA.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small amount of MPA (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

Experimental Conditions:

-

Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere with a constant purge.

-

Temperature Program: A controlled heating and cooling cycle, for example, heating from ambient to a temperature above its melting point, holding for a few minutes to erase thermal history, cooling at a controlled rate, and then reheating. A typical heating rate is 10°C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting temperature (Tm), the enthalpy of fusion (ΔHf), and the temperatures and enthalpies of any exothermic or endothermic degradation processes.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a sample and to monitor changes in these groups during degradation.

-

Objective: To characterize the chemical changes in MPA as it undergoes thermal-oxidative degradation.

-

Apparatus: A Fourier-transform infrared spectrometer, often coupled with a heated stage or a TGA instrument (TGA-FTIR).

-

Sample Preparation: MPA can be analyzed as a thin film, a KBr pellet, or by using an Attenuated Total Reflectance (ATR) accessory. For evolved gas analysis, the outlet of a TGA is connected to the gas cell of the FTIR.

-

Experimental Procedure:

-

Solid-phase: Spectra are collected at room temperature and then at various elevated temperatures under a controlled atmosphere.

-

Gas-phase (TGA-FTIR): As the sample is heated in the TGA, the evolved gases are continuously passed through the FTIR gas cell, and spectra are recorded over time.

-

-

Data Analysis: The changes in the intensity and position of characteristic absorption bands (e.g., C=O, C-H, O-H) are monitored to identify the formation and disappearance of functional groups during degradation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile organic compounds produced during thermal degradation.

-

Objective: To identify the individual volatile products of MPA's thermal-oxidative degradation.

-

Apparatus: A gas chromatograph coupled to a mass spectrometer. Pyrolysis-GC-MS (Py-GC-MS) is often used for direct analysis of solid samples.

-

Sample Preparation: A small amount of MPA is placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific degradation temperature in a controlled atmosphere (e.g., helium with a controlled amount of oxygen).

-

GC Separation: The volatile products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical column would be a non-polar or medium-polarity capillary column. The oven temperature is programmed to ramp up to elute the separated compounds.

-

MS Detection: The separated compounds are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

-

Data Analysis: The individual compounds are identified by comparing their mass spectra to a library of known spectra (e.g., NIST library) and by their retention times.

Quantitative Data

Currently, there is a lack of published, peer-reviewed quantitative data specifically on the thermal-oxidative degradation of pure Maleopimaric acid. The data presented in Table 1 is qualitative, based on product identification. For comparison, a study on the thermal oxidation of levopimaric acid, a related compound, reported an exothermic onset temperature of 375.37 K (102.22 °C) for the decomposition of its hydroperoxides, with a decomposition heat of 338.75 J/g.[4] It is plausible that MPA would exhibit different thermal behavior due to the presence of the maleic anhydride adduct. Further research is required to generate robust quantitative data for the thermal-oxidative degradation of MPA.

Conclusion and Future Outlook

The thermal degradation of Maleopimaric acid in an inert atmosphere is understood to proceed via a retro-Diels-Alder reaction, leading to the formation of various resin acids. While a detailed mechanism for its thermal-oxidative degradation is yet to be fully elucidated, it is hypothesized to involve the oxidation of these primary degradation products. The lack of specific quantitative data from techniques like TGA, DSC, and GC-MS for the thermal-oxidative degradation of MPA highlights a significant gap in the current literature. Future research should focus on systematic studies under controlled oxidative conditions to generate this crucial data, which is essential for predicting the long-term stability and performance of MPA-containing materials in real-world applications. Such studies would be invaluable for researchers, scientists, and drug development professionals working with this versatile molecule.

References

Natural sources and isolation of Maleopimaric acid precursors

An In-depth Technical Guide on the Natural Sources and Isolation of Maleopimaric Acid Precursors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Maleopimaric acid (MPA), a derivative of resin acids, is not a naturally occurring compound but is synthesized from natural precursors found abundantly in the oleoresin of coniferous trees. Its synthesis involves the Diels-Alder reaction, a powerful tool in organic chemistry. The primary reactive precursor for this synthesis is levopimaric acid. However, due to its thermal and acidic lability, levopimaric acid readily isomerizes to more stable abietane-type acids, principally abietic acid. Consequently, the most common and industrially viable starting materials are pine rosin (B192284) and its chief constituent, abietic acid. This guide provides a comprehensive overview of the natural sources of these precursors, detailed protocols for their isolation, and the subsequent synthesis and purification of maleopimaric acid.

Natural Sources of Precursors

The precursors for maleopimaric acid are diterpenoid resin acids found in the oleoresin (pine gum) of various species of pine trees (Pinus). The solid component of oleoresin, known as rosin, is the primary commercial source.

-

Levopimaric Acid: This is the direct diene precursor for MPA synthesis. It is a major constituent of fresh pine oleoresin, with concentrations reported to be between 18% and 25%.[1] However, it is highly susceptible to isomerization by heat or acid.

-

Abietic-type Acids: This group includes abietic acid, neoabietic acid, and palustric acid. Abietic acid is the most abundant resin acid in commercial rosin, which is the residue left after distilling turpentine (B1165885) from oleoresin.[2][3] During the synthesis of MPA at elevated temperatures, these abietic-type acids isomerize in situ to form the reactive levopimaric acid.[4][5]

The primary natural source for these precursors is the oleoresin from pine species such as Pinus palustris (longleaf pine) and Pinus merkusii.[6][7][8]

Precursor Relationships and Synthesis Pathway

The formation of Maleopimaric Acid (MPA) begins with the natural resin acids found in pine trees. Abietic-type acids, which are abundant in rosin, serve as a stable reservoir that can be converted into the reactive diene, levopimaric acid, under thermal or acidic conditions. This levopimaric acid then undergoes a [4+2] cycloaddition (Diels-Alder reaction) with maleic anhydride (B1165640) to yield the final product.

Isolation and Synthesis Methodologies

Isolation of Levopimaric Acid from Pine Oleoresin

Due to its instability, levopimaric acid must be isolated from fresh pine oleoresin under mild conditions that prevent isomerization. The most effective method involves selective precipitation as an amine salt.

Experimental Protocol: (Adapted from Lloyd and Hedrick)[7]

-

Dissolution: Dissolve 1 kg of pine oleoresin (containing ~260 g of levopimaric acid) in 2 L of acetone. Filter to remove any woody debris.[7]

-

Precipitation: Rapidly add a solution of 200 g of 2-amino-2-methyl-1-propanol in 200 mL of acetone with stirring. A pasty precipitate of the amine salt forms almost immediately.[7]

-

Filtration: Collect the precipitate by suction filtration, pressing as dry as possible using a rubber dam.[7]

-

Recrystallization: Redissolve the crude precipitate in a minimum volume of boiling methanol (~1 L). Concentrate the solution to two-thirds of its original volume and cool to 5°C to crystallize the purified amine salt. Collect the solid by suction filtration. Repeat the recrystallization for higher purity.[7]

-

Liberation of Free Acid: In a 1 L separatory funnel, combine 400 mL of ether and 75 mL of 10% phosphoric acid. Add the purified amine salt.[7]

-

Extraction: Shake the funnel vigorously until all the solid has disappeared. Add an additional 50 mL of 10% phosphoric acid and continue shaking.[7]

-

Purification: Separate the ether layer, wash it twice with 100 mL portions of water, and dry over anhydrous sodium sulfate.

-

Final Product: Remove the ether under reduced pressure using a rotary evaporator. The residue can be recrystallized from boiling ethanol (B145695) to yield pure levopimaric acid.[7]

Isolation of Abietic Acid from Rosin

Abietic acid is more stable and can be isolated from commercial rosin. Purification often involves recrystallization or a combination of isomerization and amine salt formation.

Experimental Protocol: (Adapted from Wiyono et al.)[6]

-

Purification: Abietic acid can be purified by repeated recrystallization from ethanol and water until a consistent melting point of 172-175°C is achieved.[6]

-

Alternative Method (Ultrasound-assisted): An alternative method involves using isomerization and an ethanolamine (B43304) salt reaction combined with ultrasound to achieve high purity (98.5%) and yield (54.9%).[3]

Synthesis of Maleopimaric Acid (MPA)

The most practical method for producing MPA is the direct reaction of rosin or purified abietic acid with maleic anhydride, which leverages the in situ isomerization of abietic-type acids to levopimaric acid.

Experimental Protocol: (Pilot Plant Scale, adapted from Sinclair and Parkin)[4][9]

-

Reaction Setup: In a suitable reaction vessel, charge 100 parts of tall oil rosin, 17.5 parts of maleic anhydride, and 750 parts of glacial acetic acid.[4][9]

-

Reflux: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 22 hours.[4][10]

-

Solvent Reduction: Reduce the volume of the acetic acid solvent to approximately 125 parts by distillation.[4][9]

-

Crystallization: Cool the concentrated reaction mixture to induce crystallization. The product crystallizes as an acetic acid solvate.[4][10]

-

Filtration: Collect the crystalline product by filtration and wash with a small amount of cold acetic acid.

-

Drying: Remove the solvent of crystallization by heating the product in a vacuum oven (e.g., at 150°C under 30" vacuum for at least 8 hours) to yield pure, non-solvated maleopimaric acid.[10]

Quantitative Data Summary

The yield and purity of maleopimaric acid are highly dependent on the reaction conditions and the composition of the starting rosin.

| Starting Material | Dienophile | Molar Ratio (Acid:Anhydride) | Temperature (°C) | Time (h) | Solvent | Molar Yield (%) | Purity (%) | Reference |

| Purified Abietic Acid | Maleic Anhydride | 1:2 | 125 | 1 | None | - | - | [6][11] |

| Purified Abietic Acid | Maleic Anhydride | 1:0.94 | 118 | 22 | Glacial Acetic Acid | 55.5 | - | [10] |

| Tall Oil Rosin | Maleic Anhydride | 1:0.6 (approx.) | 118 | 22 | Glacial Acetic Acid | 72 (avg) | - | [4] |

| Pinus merkusii Rosin | Maleic Anhydride | 1:10 | 200 | - | Toluene | - | ~21.5 (product in adduct) | [5] |

| Rosin | Maleic Anhydride | 100:23-33 (parts by weight) | 70-140 | 2-8 | Acid Solvent | High | >95 | [12] |

Table 1: Comparison of Maleopimaric Acid Synthesis Conditions and Yields.

| Precursor | Source | Isolation Method | Yield | Purity | Reference |

| Levopimaric Acid | Pinus palustris Oleoresin | 2-amino-2-methyl-1-propanol salt precipitation | 10-12% (of available) | m.p. 147–150°C | [7] |

| Abietic Acid | Rosin | Isomerization, ethanolamine salt, ultrasound | 54.9% | 98.5% | [3] |

| Abietic Acid | Rosin | Isomerization, ethanolamine salt, RSM optimized | 58.6% | 99.3% | [3] |

Table 2: Isolation Yields and Purity of Key Precursors.

Conclusion

While maleopimaric acid is a synthetic derivative, its precursors are readily available from abundant, natural, and renewable resources, primarily pine rosin. The key to its synthesis is the Diels-Alder reaction, which requires the formation of levopimaric acid. For laboratory and industrial-scale production, the most efficient pathway involves the direct reaction of commercial rosin with maleic anhydride, relying on the in situ isomerization of stable abietic-type acids. The methodologies presented herein provide robust and scalable protocols for the isolation of precursors and the synthesis of maleopimaric acid, a versatile platform molecule for further chemical and pharmaceutical development.

References

- 1. Levopimaric acid - Wikipedia [en.wikipedia.org]

- 2. Abietic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scialert.net [scialert.net]

- 6. scialert.net [scialert.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

- 10. US3658891A - Method for synthesizing maleopimaric acid - Google Patents [patents.google.com]

- 11. Reaction of abietic acid with maleic anhydride and fumaric acid and attempts to find the fundamental component of fortified rosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN103087636A - Preparation method of maleopimaric acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Maleopimaric Acid: Chemical and Physical Properties for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Maleopimaric acid (MPA), a significant derivative of abietic-type resin acids. This document consolidates key data, experimental protocols, and structural information to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Structure

Maleopimaric acid is a tricyclic diterpenoid derived from the Diels-Alder reaction between levopimaric acid and maleic anhydride (B1165640).[1][2] Its chemical structure incorporates a rigid polycyclic core with a carboxylic acid group and a succinic anhydride moiety, bestowing upon it unique chemical reactivity and biological activity.

Table 1: Chemical Identifiers of Maleopimaric Acid

| Identifier | Value |

| IUPAC Name | (1S,4aR,4bS,8R,10aS)-8-isopropyl-1,4a-dimethyl-7-oxo-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1,8-dicarboxylic anhydride |

| CAS Number | 510-39-4[3] |

| Molecular Formula | C₂₄H₃₂O₅[3] |

| Molecular Weight | 400.51 g/mol [3] |

| Canonical SMILES | CC(C)C1=C[C@@]23CC[C@@H]4--INVALID-LINK--(CCC[C@@]4(C)C(=O)O)C[3] |

| InChI Key | FEPCMSPFPMPWJK-OLPJDRRASA-N[3] |

Physicochemical Properties

The physical and chemical characteristics of Maleopimaric acid are crucial for its handling, formulation, and application.

Table 2: Physicochemical Data for Maleopimaric Acid

| Property | Value | Source(s) |

| Melting Point | 225.5 °C (498.5 K) | [2] |

| Appearance | White crystalline solid | [1][2] |

| Solubility | Insoluble in water; Soluble in many organic solvents. | [4] |

| XLogP3-AA | 4.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

Crystallographic Data

Single-crystal X-ray diffraction has been employed to elucidate the three-dimensional structure of Maleopimaric acid. The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. The crystal structure reveals a trans ring junction between the two fused cyclohexane (B81311) rings, which adopt chair conformations. The anhydride ring is planar.[1] Crystal structures often contain water molecules that stabilize the packing through intermolecular hydrogen bonds.[1]

Table 3: Crystal Data and Structure Refinement for Maleopimaric Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6960 (15) |

| b (Å) | 11.851 (2) |

| c (Å) | 24.577 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2241.6 (8) |

| Z | 4 |

| Data from single-crystal X-ray diffraction of Maleopimaric acid monohydrate.[1] |

Spectroscopic Properties

Spectroscopic data are fundamental for the identification and structural confirmation of Maleopimaric acid.

Infrared (IR) Spectroscopy

The FTIR spectrum of Maleopimaric acid exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key FTIR Absorption Bands of Maleopimaric Acid

| Wavenumber (cm⁻¹) | Assignment |

| ~1838 and ~1774 | C=O stretching (symmetric and asymmetric) of the cyclic anhydride |

| ~1700 | C=O stretching of the carboxylic acid |

| ~2950-2850 | C-H stretching of alkyl groups |

| ~1220 | C-O stretching of the anhydride and carboxylic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: For detailed 1H and 13C NMR chemical shifts, researchers are advised to consult specialized spectroscopic databases and the primary literature for Maleopimaric acid and its derivatives.

Experimental Protocols

Synthesis of Maleopimaric Acid

The primary route for the synthesis of Maleopimaric acid is the Diels-Alder reaction of levopimaric acid with maleic anhydride. Levopimaric acid is often generated in situ from the isomerization of other abietic-type acids present in rosin (B192284).

Protocol: Synthesis from Rosin

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 100 parts by weight of rosin, 23-33 parts of maleic anhydride, and 80-150 parts of an acidic solvent (e.g., glacial acetic acid).[2]

-

Reaction Conditions: Heat the mixture to 70-140 °C and maintain the reaction for 2-8 hours under a nitrogen atmosphere.[2]

-

Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. Collect the crude Maleopimaric acid by filtration.[2]

Caption: Workflow for the synthesis of crude Maleopimaric acid.

Purification of Maleopimaric Acid

The crude product from the synthesis often requires purification to remove unreacted starting materials and side products.

Protocol: Purification by Washing

-

Organic Solvent Wash: Wash the crude Maleopimaric acid with an organic solvent such as acetic acid, ethanol, or acetone. This step is typically performed by creating a slurry and then filtering. Repeat this washing step 2-3 times.[2]

-

Hot Water Wash: Subsequently, wash the solid with hot distilled water (60-80 °C) to remove any remaining water-soluble impurities.[2]

-

Drying: Collect the purified Maleopimaric acid by filtration and dry it under vacuum to obtain a product with a purity of over 95%.[2]

Caption: A typical purification workflow for Maleopimaric acid.

Biological Activity and Potential Applications

Maleopimaric acid and its derivatives have garnered interest for their biological activities, particularly in the realm of oncology.

Anticancer Activity

Derivatives of Maleopimaric acid have demonstrated cytotoxic effects against various cancer cell lines. For instance, N-aryl imide derivatives of MPA have shown significant anti-proliferative activity.[1] The proposed mechanism for some of these derivatives involves the induction of apoptosis and cell cycle arrest at the G1 phase.[1] Further studies have indicated that some derivatives can act as topoisomerase I inhibitors and induce apoptosis through the activation of caspases.

Caption: Overview of the observed anticancer effects of MPA derivatives.

Other Biological Activities

Maleopimaric acid itself has been identified as a potent contact sensitizer (B1316253).[5] This property is important to consider in its handling and potential applications in consumer products.

Conclusion

Maleopimaric acid is a versatile molecule with a well-defined chemical structure and a range of interesting physical and biological properties. This guide provides a foundational understanding for researchers and developers working with this compound. Further investigations into its specific mechanisms of biological action and the exploration of its utility in various applications are warranted.

References

- 1. Synthesis and antitumor activity evaluation of maleopimaric acid N-aryl imide atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103087636A - Preparation method of maleopimaric acid - Google Patents [patents.google.com]

- 3. Maleopimaric acid | C24H32O5 | CID 92120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2784224A - Purification of fumaric acid - Google Patents [patents.google.com]

- 5. Maleopimaric acid--a potent sensitizer in modified rosin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stereochemistry of Maleopimaric Acid and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of maleopimaric acid, a significant derivative of resin acids. The document details its synthesis, structural characterization, and the stereochemical nuances of its isomers. It is designed to be a valuable resource for professionals in chemistry and drug development, offering detailed experimental protocols and structured data for practical application.

Introduction: The Genesis and Significance of Maleopimaric Acid

Maleopimaric acid (MPA) is a tricyclic diterpenoid derived from the Diels-Alder reaction between a conjugated diene found in pine rosin (B192284) and maleic anhydride (B1165640). Specifically, levopimaric acid, an isomer of abietic acid, reacts with maleic anhydride to form the MPA adduct.[1][2] This reaction is a cornerstone of the industrial modification of rosin, yielding products used in paper sizing, printing inks, varnishes, and surface coatings.[1][3] The unique and complex stereochemistry of maleopimaric acid, possessing eight defined stereocenters, makes it an intriguing molecule for further chemical modification and a chiral building block in the synthesis of fine chemicals and pharmacologically active compounds.[4][5]

The Stereochemical Landscape of Maleopimaric Acid

The three-dimensional structure of maleopimaric acid has been unequivocally established through techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy.[6][7] The molecule's rigid framework and numerous chiral centers define its chemical behavior and potential applications.

Absolute Configuration and Conformation

The absolute configuration of maleopimaric acid has been determined, revealing a complex spatial arrangement of its atoms.[5] Key stereochemical features include:

-

Fused Ring System: The structure consists of two fused six-membered rings and a bicyclo[2.2.2]octene system created by the Diels-Alder reaction. The two fused cyclohexane (B81311) rings are in a trans ring junction, with both adopting a chair conformation.[1][6]

-

Axial Methyl Groups: Two methyl groups are situated in axial positions on the cyclohexane rings.[1][6]

-

Anhydride Ring: The anhydride ring resulting from the maleic anhydride dienophile is planar.[1][6]

-

Endo Stereoselectivity: The Diels-Alder reaction between levopimaric acid and maleic anhydride proceeds with high stereoselectivity, yielding a single isomer, the endo-adduct.[8] This stereochemistry was confirmed by NMR studies on methyl maleopimarate.[7]

The synthesis of maleopimaric acid is a classic example of a Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. The process begins with the isomerization of various abietic-type acids present in rosin into the reactive diene, levopimaric acid. This is typically achieved through heat or acid catalysis. Levopimaric acid then undergoes a [4+2] cycloaddition with maleic anhydride to yield the final product.

Isomeric Forms